Cas no 90844-83-0 (Ethyl 3-bromo-4-nitrophenylacetate)
Ethyl 3-bromo-4-nitrophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-bromo-4-nitrophenylacetate
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- Inchi: 1S/C10H10BrNO4/c1-2-16-10(13)6-7-3-4-9(12(14)15)8(11)5-7/h3-5H,2,6H2,1H3
- InChI Key: LDRLXXFFKWOGLM-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)CC(=O)OCC)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 266
- XLogP3: 2.6
- Topological Polar Surface Area: 72.1
Ethyl 3-bromo-4-nitrophenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013021704-250mg |
Ethyl 3-bromo-4-nitrophenylacetate |
90844-83-0 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A013021704-500mg |
Ethyl 3-bromo-4-nitrophenylacetate |
90844-83-0 | 97% | 500mg |
$782.40 | 2023-08-31 | |
| Alichem | A013021704-1g |
Ethyl 3-bromo-4-nitrophenylacetate |
90844-83-0 | 97% | 1g |
$1564.50 | 2023-08-31 |
Ethyl 3-bromo-4-nitrophenylacetate Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on Ethyl 3-bromo-4-nitrophenylacetate
Ethyl 3-bromo-4-nitrophenylacetate: A Comprehensive Overview
Ethyl 3-bromo-4-nitrophenylacetate, with the CAS number 90844-83-0, is a significant compound in the field of organic chemistry. This compound, often abbreviated as Ethyl 3-bromo-4-nitrophenylacetate, has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a phenyl ring substituted with bromine and nitro groups, along with an ethoxyacetyl group, making it a versatile building block for further chemical modifications.
Recent studies have highlighted the importance of Ethyl 3-bromo-4-nitrophenylacetate in drug discovery and material science. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of anti-cancer agents. The presence of the nitro group enhances the compound's reactivity, making it a valuable precursor for generating nitration products with diverse functionalities.
The synthesis of Ethyl 3-bromo-4-nitrophenylacetate involves a multi-step process that typically begins with the bromination of acetophenone derivatives. This is followed by nitration and subsequent esterification to yield the final product. The reaction conditions are carefully optimized to ensure high yield and purity, which are critical for its application in advanced chemical processes.
In terms of applications, Ethyl 3-bromo-4-nitrophenylacetate has been utilized in the preparation of heterocyclic compounds, which are essential components in pharmaceuticals and agrochemicals. Its ability to undergo various nucleophilic substitutions and additions makes it a flexible starting material for constructing complex molecular architectures.
Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing Ethyl 3-bromo-4-nitrophenylacetate. Researchers are focusing on reducing waste generation and improving energy efficiency during the production process. These efforts align with global initiatives to promote environmentally friendly chemical manufacturing practices.
The physical properties of Ethyl 3-bromo-4-nitrophenylacetate include a melting point of approximately 65°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate facilitates its use in various laboratory techniques, including chromatography and spectroscopy.
From a safety standpoint, handling Ethyl 3-bromo-4-nitrophenylacetate requires adherence to standard laboratory protocols. While it is not classified as a hazardous substance under normal conditions, precautions should be taken to avoid prolonged exposure or inhalation. Proper ventilation and personal protective equipment are recommended during its manipulation.
In conclusion, Ethyl 3-bromo-4-nitrophenylacetate is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As advancements in synthetic methodologies continue to evolve, the potential for new discoveries involving this compound remains vast and exciting.
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